2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide
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Overview
Description
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole precursors with iodine. One common method involves the cyclization of a thioamide with an α-haloketone under acidic conditions, followed by iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-4,5-dihydro-4-methylthiazole
- 2-Amino-3-methyl-1,3-thiazole
Uniqueness
2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
Properties
CAS No. |
652152-21-1 |
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Molecular Formula |
C4H9IN2S |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C4H8N2S.HI/c1-6-2-3-7-4(6)5;/h5H,2-3H2,1H3;1H |
InChI Key |
YBQSXVIUCDNVNV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SCC1)N.[I-] |
Origin of Product |
United States |
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